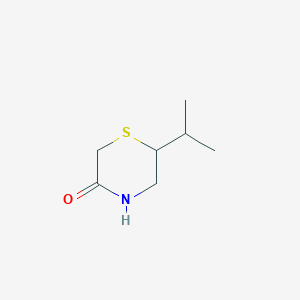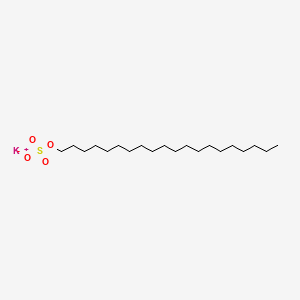
Potassium icosyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium icosyl sulfate is a chemical compound with the molecular formula C20H41KO4S. It is a potassium salt of icosyl sulfate, characterized by its surfactant properties. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium icosyl sulfate can be synthesized through the reaction of icosanol with sulfur trioxide, followed by neutralization with potassium hydroxide. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Often anhydrous conditions are preferred to avoid hydrolysis.
Catalysts: Sometimes used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of potassium icosyl sulfate involves large-scale reactors where icosanol is reacted with sulfur trioxide gas. The resulting icosyl sulfate is then neutralized with potassium hydroxide to form the final product. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium icosyl sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
Oxidation: Produces sulfonic acids.
Substitution: Can yield various substituted icosyl derivatives.
Applications De Recherche Scientifique
Potassium icosyl sulfate is used in several scientific research applications:
Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.
Biology: Used in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of potassium icosyl sulfate involves its surfactant properties, which allow it to reduce surface tension and interact with lipid membranes. This interaction can disrupt cell membranes, making it useful in applications such as drug delivery and membrane studies. The molecular targets include lipid bilayers and membrane proteins, where it can alter membrane permeability and fluidity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium dodecyl sulfate: Another surfactant with a shorter carbon chain.
Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.
Potassium cetyl sulfate: Similar in structure but with a different carbon chain length.
Uniqueness
Potassium icosyl sulfate is unique due to its longer carbon chain, which provides different surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong surfactant action and stability.
Conclusion
Potassium icosyl sulfate is a versatile compound with significant applications in various fields. Its unique chemical properties make it valuable in both research and industrial settings, particularly for its surfactant capabilities. Understanding its preparation, reactions, and applications can help in leveraging its full potential in scientific and industrial applications.
Propriétés
Numéro CAS |
71317-60-7 |
|---|---|
Formule moléculaire |
C20H41KO4S |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
potassium;icosyl sulfate |
InChI |
InChI=1S/C20H42O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
OZONAYCRJSIEKL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


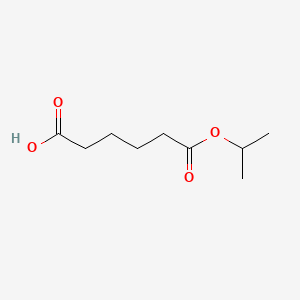

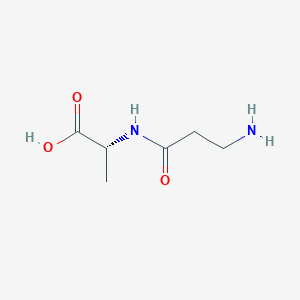




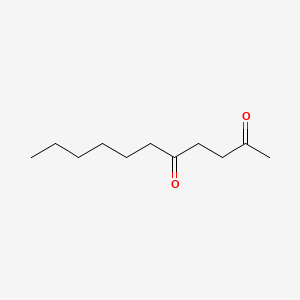
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
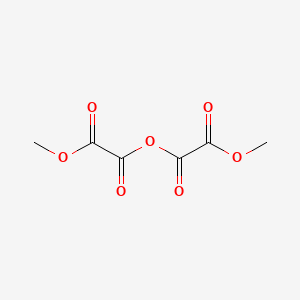

![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)

